molecular formula C24H28N2OS B2758310 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 681276-37-9

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B2758310
CAS RN: 681276-37-9
M. Wt: 392.56
InChI Key: UZSCKYZCTAHABF-UHFFFAOYSA-N
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Description

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a synthetic derivative of indole, which is a naturally occurring compound found in various plants and animals. In

Scientific Research Applications

Chemical Synthesis and Modification

  • Dimerization Processes : Research into the dimerization of 1,4-naphthaquinones, which shares some structural motifs with the target compound, highlights the potential for synthesizing complex organic molecules through reactions in aqueous ethanolic NaOH. This process may be relevant for creating dimeric structures with similar backbone structures to the compound (Chandrasenan & Thomson, 1971).

Biological Activities and Applications

  • Enzyme Inhibition : The development of compounds such as N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine highlights the potential for similar molecules to serve as dual inhibitors for cholinesterase and monoamine oxidase, suggesting possible therapeutic applications in neurodegenerative diseases (Bautista-Aguilera et al., 2014).
  • Ligands for NMDA Receptors : The synthesis and evaluation of 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone derivatives as ligands for GluN2B-containing N-methyl-D-aspartate receptors showcase the relevance of structurally related compounds in modulating neuroreceptor activities. This research could inform the design of compounds with neurological or neuroprotective effects (Gitto et al., 2014).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Studies on Schiff bases, including 2-((pyridin-2-ylimino)methyl)phenol and related compounds, for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid environments indicate the potential utility of related organic compounds in protecting materials from corrosion (Hegazy et al., 2012).

properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2OS/c1-18-11-13-25(14-12-18)24(27)17-28-23-16-26(22-10-6-5-9-21(22)23)15-20-8-4-3-7-19(20)2/h3-10,16,18H,11-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSCKYZCTAHABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

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